4-(1-Amino-2-fluoroethyl)benzene-1,3-diol
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Overview
Description
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino-fluoroethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a fluorinated ethylamine derivative reacts with a dihydroxybenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and halogenation, followed by substitution reactions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The amino-fluoroethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Uniqueness
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is unique due to the presence of the amino-fluoroethyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10FNO2/c9-4-7(10)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2 |
InChI Key |
ASBJLAUHPDYDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CF)N |
Origin of Product |
United States |
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